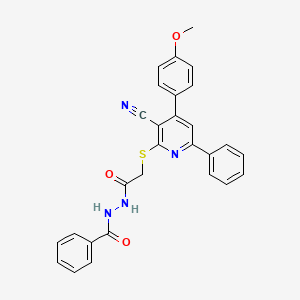

N'-(2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetyl)benzohydrazide

Description

N'-(2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetyl)benzohydrazide (CAS: 333777-95-0) is a pyridine-based compound featuring a thioacetyl-benzohydrazide moiety. Its structure comprises a 3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl core linked via a thioacetate group to a benzohydrazide functional group.

Properties

Molecular Formula |

C28H22N4O3S |

|---|---|

Molecular Weight |

494.6 g/mol |

IUPAC Name |

N'-[2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetyl]benzohydrazide |

InChI |

InChI=1S/C28H22N4O3S/c1-35-22-14-12-19(13-15-22)23-16-25(20-8-4-2-5-9-20)30-28(24(23)17-29)36-18-26(33)31-32-27(34)21-10-6-3-7-11-21/h2-16H,18H2,1H3,(H,31,33)(H,32,34) |

InChI Key |

BLALUEOJDBKLCF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NNC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetyl)benzohydrazide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures (around 150°C) to yield cyanoacetanilide derivatives . Another method involves stirring the reactants without solvent at room temperature or using a steam bath .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are often carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. Catalysts and solvents may be used to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetyl)benzohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The active hydrogen atoms in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, aryl amines, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential therapeutic properties .

Scientific Research Applications

N’-(2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetyl)benzohydrazide has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of novel heterocyclic compounds.

Industry: Used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetyl)benzohydrazide involves its interaction with molecular targets and pathways in biological systems. The cyano and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, their substituents, and biological activities:

Key Observations :

- Thio vs.

- Benzohydrazide vs. Acetamide : Benzohydrazide derivatives (e.g., target compound) offer additional hydrogen-bonding sites compared to acetamide analogs (e.g., CAS 332101-03-8 ), which may enhance interactions with biological targets like enzymes or receptors.

- Aryl Substituents : The 4-methoxyphenyl group in the target compound is retained in most analogs, suggesting its critical role in maintaining π-π stacking or hydrophobic interactions. Replacement with fluorophenyl (Compound 17 ) or naphthyl (Compound 5b ) groups modulates steric and electronic effects.

Physicochemical Properties

- Spectroscopic Data :

- Molecular Weight : The target compound (estimated ≈490–500 g/mol) is heavier than acetamide analogs (e.g., 459.56 g/mol for CAS 690960-84-0 ), influencing solubility and bioavailability.

Biological Activity

N'-(2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetyl)benzohydrazide is a compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 494.56 g/mol. The compound features a complex structure that includes a benzohydrazide core, which is known for its diverse biological activities.

1. Antibacterial Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, compounds with similar heterocyclic structures demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Strong |

| Compound B | Bacillus subtilis | Moderate |

| Compound C | E. coli | Weak |

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory assays indicated that certain derivatives displayed strong AChE inhibitory activity, with IC50 values significantly lower than standard reference compounds .

| Enzyme | Compound | IC50 (µM) | Reference Standard IC50 (µM) |

|---|---|---|---|

| AChE | Compound D | 1.13±0.003 | 21.25±0.15 |

| Urease | Compound E | 0.63±0.001 | Not applicable |

3. Potential Therapeutic Applications

The diverse biological activities suggest potential therapeutic applications in treating conditions like bacterial infections and neurodegenerative diseases due to the enzyme inhibition properties. The pharmacological effectiveness is supported by binding interactions with bovine serum albumin (BSA), indicating good bioavailability .

Case Studies

Several case studies have explored the synthesis and biological evaluation of compounds related to this compound:

-

Study on Antibacterial Effects:

- Researchers synthesized a series of benzohydrazide derivatives and tested their antibacterial effects against various strains.

- Results indicated that modifications in the side chains significantly influenced antibacterial potency.

-

Enzyme Inhibition Research:

- A study focused on the enzyme inhibitory activities of similar compounds showed promising results in both AChE and urease inhibition.

- This research highlighted the potential for developing new drugs targeting these enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.